molecular formula C13H17FO2 B7994096 3'-n-Butoxy-4'-fluoropropiophenone

3'-n-Butoxy-4'-fluoropropiophenone

Cat. No.: B7994096
M. Wt: 224.27 g/mol
InChI Key: WXVFLQAFXRVBIW-UHFFFAOYSA-N
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Description

3’-n-Butoxy-4’-fluoropropiophenone is an organic compound with the molecular formula C13H17FO2 It is a derivative of propiophenone, characterized by the presence of a butoxy group at the 3’ position and a fluorine atom at the 4’ position on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-n-Butoxy-4’-fluoropropiophenone typically involves the reaction of 4’-fluoropropiophenone with n-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol replaces the hydrogen atom on the aromatic ring.

Reaction Conditions:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Toluene or dichloromethane

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of 3’-n-Butoxy-4’-fluoropropiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-n-Butoxy-4’-fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3’-n-Butoxy-4’-fluorobenzoic acid or 3’-n-Butoxy-4’-fluorobenzophenone.

    Reduction: 3’-n-Butoxy-4’-fluoropropanol or 3’-n-Butoxy-4’-fluoropropane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3’-n-Butoxy-4’-fluoropropiophenone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-n-Butoxy-4’-fluoropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The butoxy and fluorine groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3’-n-Butoxy-4’-chloropropiophenone: Similar structure but with a chlorine atom instead of fluorine.

    3’-n-Butoxy-4’-bromopropiophenone: Similar structure but with a bromine atom instead of fluorine.

    3’-n-Butoxy-4’-methoxypropiophenone: Similar structure but with a methoxy group instead of fluorine.

Uniqueness

3’-n-Butoxy-4’-fluoropropiophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-butoxy-4-fluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-3-5-8-16-13-9-10(12(15)4-2)6-7-11(13)14/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVFLQAFXRVBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)CC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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